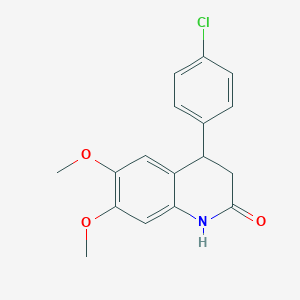
4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide
Overview
Description
4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For instance, it has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which play a crucial role in the inflammatory process.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a crucial role in the inflammatory process. Moreover, it has been found to inhibit the expression of various pro-inflammatory genes such as iNOS and COX-2.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide in lab experiments is its potency and selectivity. It has been found to exhibit potent pharmacological effects at low concentrations, which makes it an ideal candidate for drug development. Moreover, it has been shown to exhibit high selectivity towards its target enzymes, which reduces the risk of off-target effects.
However, one of the major limitations of using 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide in lab experiments is its poor solubility in aqueous solutions. This can make it difficult to prepare stock solutions and dilutions for in vitro experiments. Moreover, its poor solubility can also affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions that can be explored with respect to 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide. One of the major areas of research is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Moreover, further studies are needed to elucidate its mechanism of action and identify its target proteins. Additionally, its potential applications in the treatment of various diseases such as cancer, inflammation, and microbial infections can be explored further.
Conclusion:
In conclusion, 4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It exhibits potent anti-inflammatory, analgesic, and anti-tumor activities and possesses significant antimicrobial and antifungal properties. Further research is needed to explore its potential applications in drug development and identify its target proteins.
Scientific Research Applications
4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. Moreover, it has been reported to possess significant antimicrobial and antifungal properties.
properties
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-26-17-12-13(23(24)25)6-7-15(17)20-18(27)22-10-8-21(9-11-22)16-5-3-2-4-14(16)19/h2-7,12H,8-11H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWASBQANZNSNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4129906.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}pentanamide](/img/structure/B4129927.png)
![methyl 2-[({[1-(4-tert-butylphenyl)ethyl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129938.png)
![ethyl N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}glycinate](/img/structure/B4129939.png)
![ethyl 4-chloro-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4129944.png)
![ethyl 3-({[(4-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4129946.png)

![[1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4129959.png)
![(2R*,6S*)-1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylpiperidine](/img/structure/B4129962.png)
![6-cyano-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide](/img/structure/B4129963.png)

![N-(3-{[2-(4-sec-butylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4129977.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4129983.png)